{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thio}acetic acid
Overview
Description
{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thio}acetic acid is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a trifluoromethyl group attached to a thiadiazole ring, which is further connected to a thioacetic acid moiety. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it a valuable component in pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
Target of Action
The primary targets of {[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thio}acetic acid are currently unknown
Mode of Action
It’s known that the trifluoromethyl group often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific reagents and conditions to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thio}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thio}acetic acid has several scientific research applications:
Industry: Its stability and reactivity make it useful in the production of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: A pharmaceutical compound with a trifluoromethyl group used as an antidepressant.
Celecoxib: An anti-inflammatory drug that also contains a trifluoromethyl group.
Fipronil: An agrochemical used as an insecticide, featuring a trifluoromethyl group.
Uniqueness
What sets {[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thio}acetic acid apart from these compounds is its specific combination of the trifluoromethyl group with the thiadiazole ring and thioacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O2S2/c6-5(7,8)3-9-10-4(14-3)13-1-2(11)12/h1H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSSTXVXHXIMKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)SC1=NN=C(S1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629719 | |
Record name | {[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62616-87-9 | |
Record name | {[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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